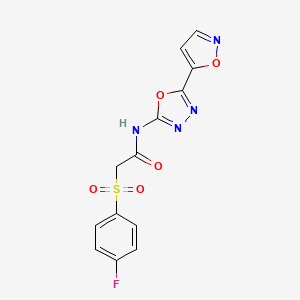

2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN4O5S/c14-8-1-3-9(4-2-8)24(20,21)7-11(19)16-13-18-17-12(22-13)10-5-6-15-23-10/h1-6H,7H2,(H,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXWKAPAESRIIEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC=NO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Formation of the oxadiazole ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the sulfonyl group: This can be done by reacting the intermediate with sulfonyl chlorides in the presence of a base.

Coupling with the fluorophenyl group: This final step involves the coupling of the intermediate with a fluorophenyl derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or other functional groups within the molecule.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound's diverse functional groups suggest potential therapeutic applications:

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting cytokine release and modulating immune responses .

- Anticancer Activity : Research indicates that isoxazole derivatives can inhibit tumor growth through various mechanisms, including modulation of enzyme activity related to cancer progression .

Biochemical Probes

Due to its structural features, this compound could serve as a biochemical probe to study specific biological pathways and molecular interactions:

- Enzyme Inhibition Studies : The sulfonyl group may interact with enzymes involved in inflammatory pathways or cancer cell proliferation .

- Signal Transduction Modulation : The compound may influence signaling pathways critical for cellular responses to stress or injury .

Material Science

The unique chemical structure allows for potential applications in developing new materials:

- Catalysts in Industrial Processes : The compound could be explored as a catalyst in various chemical reactions due to its reactive functional groups.

- Development of New Polymers : Its properties may lend themselves to creating advanced materials with specific desired characteristics.

Case Study 1: Anti-inflammatory Effects

In a study examining various isoxazole derivatives, compounds similar to 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide exhibited significant inhibition of pro-inflammatory cytokines in vitro. The mechanism involved suppression of NFκB signaling pathways and reduced expression of TNFα and IL-1β .

Case Study 2: Anticancer Activity

A series of isoxazole derivatives were tested for cytotoxic effects against several human cancer cell lines. Compounds structurally related to the target compound showed IC50 values in the low micromolar range against leukemia and solid tumors, indicating strong anticancer potential .

Mechanism of Action

The mechanism by which 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide exerts its effects depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Key compounds compared :

- Sulfonyl vs. Sulfanyl: The sulfonyl group in the target compound (vs.

- Oxadiazole Isomerism : The 1,3,4-oxadiazole core (target) vs. 1,2,4-oxadiazole () alters ring strain and hydrogen-bonding capacity, affecting target binding .

- Aromatic Substituents : The 4-fluorophenyl group (target, ) is a common bioisostere for enhancing binding affinity and lipophilicity compared to nitro () or indole () substituents.

Pharmacological Potential

While the target compound lacks direct bioactivity data in the evidence, structural analogs provide insights:

- Enzyme Inhibition : Compounds with 1,3,4-oxadiazole cores (e.g., ) show α-glucosidase, lipoxygenase (LOX), and cholinesterase inhibition, suggesting the target may share similar mechanisms .

- Anti-inflammatory Potential: The sulfonyl group (target) resembles NSAID motifs, while sulfanyl derivatives () may exhibit milder effects due to reduced electron withdrawal .

- Antimicrobial Activity : Thiadiazole-acetamide pesticides () highlight the role of heterocyclic-acetamide hybrids in disrupting microbial pathways, though the target’s fluorophenyl group may shift specificity toward eukaryotic targets.

Physicochemical Properties

Biological Activity

The compound 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide is a novel synthetic derivative featuring an isoxazole moiety and a sulfonyl group, which are known to impart significant biological activity. This article reviews the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer activities based on various research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and molecular weight of 421.4 g/mol. Its structure includes:

- A 4-fluorophenyl sulfonamide group.

- An isoxazole ring.

- An oxadiazole moiety.

Antimicrobial Activity

Research has shown that compounds containing isoxazole and oxadiazole structures exhibit notable antibacterial and antifungal properties. For instance, derivatives similar to the target compound have been tested against various pathogens:

| Compound | Activity | Target Organism |

|---|---|---|

| 4a | Significant antibacterial | Escherichia coli |

| 4b | Significant antibacterial | Pseudomonas aeruginosa |

| 4i | Significant antifungal | Candida albicans |

These findings suggest that the incorporation of isoxazole and oxadiazole enhances antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of isoxazole derivatives has been extensively studied. Compounds with similar structures have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. For example:

- Compound 2 , with a sulfonylmethyl group, was found to be a potent analgesic and anti-inflammatory agent, showing selective COX-2 inhibition with an IC50 value of 0.95 µM .

Anticancer Activity

The anticancer properties of isoxazole derivatives have also been explored. Many studies indicate that these compounds can inhibit tumor cell proliferation through various mechanisms:

- A series of isoxazole derivatives were evaluated for their cytotoxic effects on cancer cell lines, demonstrating significant activity against several types of tumors. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies

-

Case Study on Antimicrobial Efficacy

- A study synthesized several isoxazole derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that compounds with the 4-fluorophenyl sulfonamide group exhibited enhanced activity against resistant strains.

-

Case Study on Anti-inflammatory Mechanism

- Another research focused on the anti-inflammatory effects of isoxazole derivatives in a rat model of arthritis. The compounds significantly reduced inflammation markers and improved mobility in treated animals compared to controls.

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-((4-fluorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)acetamide?

- Methodological Answer : A multi-step synthesis is typically required, starting with sulfonylation of 4-fluorobenzene to introduce the sulfonyl group. Subsequent coupling reactions with 5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-amine can be achieved via nucleophilic acyl substitution. Intermediate purification using column chromatography and characterization via H/C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy to verify substituent positions and connectivity.

- HPLC (≥95% purity threshold) to assess chemical homogeneity.

- X-ray crystallography (if single crystals are obtainable) for unambiguous structural confirmation, as demonstrated in similar fluorophenyl-acetamide derivatives .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy and LC-MS. Note that sulfonyl and oxadiazole groups may hydrolyze under extreme acidic/basic conditions, requiring lyophilization for long-term storage .

Advanced Research Questions

Q. How should researchers resolve contradictions in biological activity data between in vitro and in vivo models?

- Methodological Answer : Discrepancies may arise from poor solubility or metabolic instability. Address this by:

- Solubility enhancement : Use co-solvents (e.g., DMSO/PEG mixtures) or formulate as nanoparticles.

- Pharmacokinetic profiling : Measure plasma half-life and metabolite formation using LC-MS/MS.

- Structure-activity relationship (SAR) adjustments : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve bioavailability while retaining target affinity .

Q. What strategies can optimize the compound’s selectivity for a specific enzyme target (e.g., kinase or protease)?

- Methodological Answer : Perform molecular docking studies to identify key binding interactions. For example:

- The sulfonyl group may engage in hydrogen bonding with catalytic residues, while the isoxazole-oxadiazole core provides π-π stacking.

- Synthesize analogs with modified substituents (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC values across related enzymes .

Q. How can researchers systematically analyze conflicting cytotoxicity data in cancer cell lines?

- Methodological Answer : Use a panel of cell lines with varying expression levels of the target protein. Pair this with:

- Transcriptomic profiling (RNA-seq) to correlate sensitivity with gene expression.

- Apoptosis assays (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic effects.

- Mitochondrial membrane potential assays (JC-1 dye) to evaluate off-target effects .

Key Considerations for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.